molecular formula C22H12F6O6S2 B164465 (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) CAS No. 128575-34-8

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

Cat. No.: B164465
CAS No.: 128575-34-8
M. Wt: 550.5 g/mol
InChI Key: OYJLCOSEYYZULE-UHFFFAOYSA-N
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Description

®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) is a chiral compound widely used in enantioselective synthesis. It is known for its high yield and enantioselective results, making it a valuable ligand in various chemical reactions. The compound is characterized by its unique structure, which includes two naphthalene rings connected by a single bond, with each ring substituted by a trifluoromethanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) typically involves the triflation of 1,1’-bi-2-naphthol (BINOL). One common method includes the use of trifluoromethanesulfonic acid (TfOH) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) in dichloromethane (CH2Cl2) under nitrogen atmosphere . The reaction is carried out at room temperature and involves the following steps:

  • BINOL is dissolved in CH2Cl2.
  • TfOH and DIH are added to the solution.
  • The mixture is stirred at room temperature for several hours.
  • The reaction is quenched with saturated sodium sulfite solution and extracted with CH2Cl2.
  • The organic layer is dried over magnesium sulfate and concentrated under vacuum to obtain the product.

Industrial Production Methods

Industrial production of ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate groups can be substituted by other nucleophiles, such as amines or phosphines.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of metal catalysts.

    Cyclometalation: The compound can form complexes with metals, which are useful in catalytic applications.

Common Reagents and Conditions

Common reagents used in reactions with ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) include:

    Nucleophiles: Amines, phosphines, and other nucleophiles for substitution reactions.

    Metal Catalysts: Iridium, palladium, and other transition metals for redox and cyclometalation reactions.

    Solvents: Dichloromethane, acetonitrile, and other organic solvents.

Major Products

The major products formed from reactions involving ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) depend on the specific reaction conditions and reagents used. Common products include substituted binaphthyl derivatives and metal complexes.

Scientific Research Applications

®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in the formation of enantioselective catalysts.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drugs with specific chiral properties.

    Industry: Applied in the production of fine chemicals and materials with precise chiral configurations.

Comparison with Similar Compounds

Similar Compounds

    ®-[1,1’-Binaphthalene]-2,2’-diol (BINOL): A precursor to ®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) and widely used as a chiral ligand.

    ®-[1,1’-Binaphthalene]-2,2’-diyl bis(diphenylphosphine): Another chiral ligand used in asymmetric synthesis.

Uniqueness

®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate) is unique due to its high enantioselectivity and ability to form stable metal complexes. Its trifluoromethanesulfonate groups provide additional stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

[1-[2-(trifluoromethylsulfonyloxy)naphthalen-1-yl]naphthalen-2-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJLCOSEYYZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155257
Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128544-05-8, 128575-34-8, 126613-06-7
Record name (S)-BINOL bis(triflate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128544-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
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URL https://commonchemistry.cas.org/detail?cas_rn=126613-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diyl ester, stereoisomer
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diyl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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